molecular formula C33H53NO4 B12702603 N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid CAS No. 174740-41-1

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid

Cat. No.: B12702603
CAS No.: 174740-41-1
M. Wt: 527.8 g/mol
InChI Key: ADFFYCORFPMQQE-ISCFYSBKSA-N
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Description

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene. It has garnered significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid typically involves multiple steps starting from lupane. The key steps include:

    Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.

    Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 3-aminopropanoic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce lupane derivatives, followed by chemical modifications to obtain this compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation and migration of cancer cells by interfering with key signaling pathways . The compound may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Ursolic Acid: Known for its anti-inflammatory and anti-cancer properties.

    Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.

Uniqueness

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid stands out due to its unique structure, which combines the lupane skeleton with an amino acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

174740-41-1

Molecular Formula

C33H53NO4

Molecular Weight

527.8 g/mol

IUPAC Name

3-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]propanoic acid

InChI

InChI=1S/C33H53NO4/c1-20(2)21-10-16-33(28(38)34-19-13-26(36)37)18-17-31(6)22(27(21)33)8-9-24-30(5)14-12-25(35)29(3,4)23(30)11-15-32(24,31)7/h21-25,27,35H,1,8-19H2,2-7H3,(H,34,38)(H,36,37)/t21-,22+,23-,24+,25-,27+,30-,31+,32+,33-/m0/s1

InChI Key

ADFFYCORFPMQQE-ISCFYSBKSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O

Origin of Product

United States

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